Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate
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Overview
Description
Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes an imino group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate can be synthesized through the reaction of ethyl acetate with 2,6-diethylphenylamine under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is then esterified to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active compounds that can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetate
- Ethyl benzoate
- Methyl acetate
- Isopropyl butyrate
Uniqueness
Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate is unique due to the presence of the imino group, which imparts distinct reactivity and potential biological activity. This sets it apart from other simple esters that lack this functional group .
Properties
CAS No. |
65513-60-2 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 2-(2,6-diethylphenyl)iminoacetate |
InChI |
InChI=1S/C14H19NO2/c1-4-11-8-7-9-12(5-2)14(11)15-10-13(16)17-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
BXXZAADLRPHJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=CC(=O)OCC |
Origin of Product |
United States |
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